molecular formula C14H20ClNO B4940878 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine

1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine

Cat. No. B4940878
M. Wt: 253.77 g/mol
InChI Key: NGPSNKMGBYGXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic properties. CPP is a pyrrolidine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research. In

Scientific Research Applications

1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of research is in the treatment of addiction, as 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine has been found to block the rewarding effects of drugs of abuse such as cocaine and nicotine. 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine has also been studied for its potential use in the treatment of depression and anxiety, as it has been found to have anxiolytic and antidepressant effects in animal models.

Mechanism of Action

The mechanism of action of 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine is not fully understood, but it is thought to act as an antagonist at the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including neurotransmitter release and calcium signaling. By blocking the sigma-1 receptor, 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine may be able to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine has been found to have a variety of biochemical and physiological effects. In addition to its effects on addiction and mood disorders, 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the sigma-1 receptor and its downstream effects. However, one limitation of using 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine is its relatively low potency, which may limit its effectiveness in certain experiments.

Future Directions

There are many potential future directions for research on 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine. One area of research is in the development of more potent sigma-1 receptor antagonists, which may have greater therapeutic potential than 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine. Another area of research is in the development of 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine derivatives that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, research on the role of the sigma-1 receptor in various disease states may lead to the development of new therapeutic targets for the treatment of a variety of disorders.

Synthesis Methods

The synthesis of 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine involves the reaction of 4-chloro-3-methylphenol with 3-chloropropylamine in the presence of sodium hydroxide. The resulting product is then reacted with pyrrolidine to form 1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

properties

IUPAC Name

1-[3-(4-chloro-3-methylphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-12-11-13(5-6-14(12)15)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPSNKMGBYGXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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